5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine
Overview
Description
5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile oxide. The nitrile oxide can be generated in situ from a chloro-substituted nitrile.
Coupling with the thiophene ring: The 3-chlorothiophene-2-yl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the thiophene.
Final assembly: The oxadiazole-thiophene intermediate is then coupled with a chloropyridine derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the pyridine and thiophene rings.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions, forming larger heterocyclic systems.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.
Nitrile oxides: For the formation of the oxadiazole ring.
Hydrazides: As precursors for the oxadiazole ring formation.
Oxidizing and reducing agents: For modifying the thiophene ring.
Major Products Formed
Substituted derivatives: Depending on the reagents used, various substituted derivatives of the compound can be formed.
Cyclized products: Larger heterocyclic systems can be formed through cyclization reactions.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The electronic properties of the compound make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole and thiophene rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine: Lacks the chloro substituent on the pyridine ring.
5-Chloro-2-(5-(2-thienyl)-1,2,4-oxadiazol-3-yl)pyridine: Has a thiophene ring without the chloro substituent.
Uniqueness
The presence of both chloro substituents on the pyridine and thiophene rings in 5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(5-chloropyridin-2-yl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2N3OS/c12-6-1-2-8(14-5-6)10-15-11(17-16-10)9-7(13)3-4-18-9/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWZGYISUDNRSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=NOC(=N2)C3=C(C=CS3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478488-83-4 | |
Record name | 5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478488834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-CHLORO-2-(5-(3-CHLOROTHIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VTC25AJ7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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